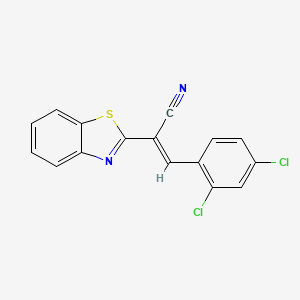

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile, also known as BZP, is an organic compound that belongs to the family of benzothiazoles. It is a yellow powder with a melting point of 150-152°C and a molecular weight of 342.21 g/mol. BZP has been the subject of scientific research for its potential application as a therapeutic agent due to its pharmacological properties.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting properties. For example, two benzothiazole derivatives were synthesized and found to significantly inhibit steel corrosion in a hydrochloric acid solution, offering higher efficiency than previously reported inhibitors in the benzothiazole family. These inhibitors act through both physical and chemical adsorption onto surfaces, as detailed in a study where electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods were used for evaluation. Theoretical studies using density functional theory further supported these findings (Hu et al., 2016).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives using benzothiazole compounds as intermediates. These syntheses involve various chemical reactions that lead to the formation of complex heterocyclic structures, which could have potential applications in material science and pharmaceutical chemistry. The mechanisms of these reactions have been elucidated through detailed experimental procedures (Farag et al., 1997).

Photochemical Studies

Benzothiazole derivatives have been utilized in photochemical studies to develop materials with thermally irreversible and fatigue-resistant photochromic properties. One study synthesized derivatives that underwent reversible photocyclization, producing closed-ring forms stable at high temperatures and capable of undergoing numerous coloration/decoloration cycles without losing performance. This research highlights the potential of benzothiazole compounds in developing new photoresponsive materials (Uchida et al., 1990).

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2S/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXXEIUYWVSEL-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)

![Ethyl [4-(acetoacetylamino)phenyl]acetate](/img/structure/B2823083.png)